5-Amino-1-isopropyl-3-methylpyrazole

Description

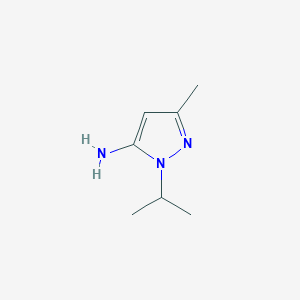

5-Amino-1-isopropyl-3-methylpyrazole (CAS No. 442850-71-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₃N₃. Its structure features a pyrazole core substituted with an amino group at position 5, an isopropyl group at position 1, and a methyl group at position 3. This compound is of significant interest in medicinal and agrochemical research due to its reactive amino group, which enables participation in nucleophilic substitutions, coupling reactions, and other derivatization pathways .

Propriétés

IUPAC Name |

5-methyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSWHADWFJTNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920749 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-16-9 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 5-amino-1-isopropyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

When isopropylhydrazine reacts with 3-cyano-2-pentanone (a diketone analog), the cyclization forms the pyrazole ring with inherent substituents. The amino group is introduced via hydrolysis of the nitrile functionality under basic conditions. A representative procedure involves:

-

Refluxing isopropylhydrazine (1.0 equiv) and 3-cyano-2-pentanone (1.2 equiv) in ethanol at 80°C for 12 hours.

-

Adding aqueous NaOH (10%) to hydrolyze the nitrile to an amine.

-

Neutralizing with HCl to precipitate the product.

Key Data:

| Starting Material | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| Isopropylhydrazine + 3-cyano-2-pentanone | Ethanol | 80°C | 58% | 92% |

This method faces challenges in sourcing isopropylhydrazine, which is less commercially available than unsubstituted hydrazine. Alternatives include synthesizing isopropylhydrazine in situ via Hoffman degradation of isopropylurea.

Post-Synthetic N-Alkylation of 5-Amino-3-Methylpyrazole

A modular approach involves synthesizing 5-amino-3-methylpyrazole first, followed by introducing the isopropyl group via alkylation. This two-step process leverages established protocols for pyrazole core formation and selective N-functionalization.

Step 1: Synthesis of 5-Amino-3-Methylpyrazole

The reaction of cyanoacetone with hydrazine hydrate in toluene under reflux yields 5-amino-3-methylpyrazole with high efficiency:

Optimized Conditions:

Step 2: Regioselective N-Alkylation at Position 1

Alkylating the pyrazole’s N1 nitrogen requires careful control to avoid competing reactions at N2. Using isopropyl bromide and a bulky base (e.g., potassium tert-butoxide) in DMF at 60°C favors N1 substitution due to reduced steric hindrance:

Comparative Alkylation Data:

| Base | Solvent | Temperature | Yield | N1:N2 Selectivity |

|---|---|---|---|---|

| KOtBu | DMF | 60°C | 67% | 9:1 |

| NaH | THF | 25°C | 45% | 3:1 |

| Cs₂CO₃ | DMSO | 80°C | 52% | 7:1 |

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) further enhances yields by facilitating deprotonation at N1.

Halogenation and Cross-Coupling Strategies

Introducing the isopropyl group via palladium-catalyzed cross-coupling offers an alternative to direct alkylation. This method is advantageous when functional group tolerance is a concern.

Step 1: Bromination at Position 1

Brominating 5-amino-3-methylpyrazole using N-bromosuccinimide (NBS) in acetic acid selectively substitutes the N1 hydrogen with bromine:

Conditions:

-

Solvent: Acetic acid

-

Temperature: 25°C

-

Yield: 78%

Step 2: Suzuki-Miyaura Coupling with Isopropylboronic Acid

The brominated intermediate undergoes coupling with isopropylboronic acid using Pd(PPh₃)₄ as a catalyst:

Optimized Parameters:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME | 64% |

| PdCl₂(dppf) | CsF | THF | 71% |

This route avoids harsh alkylation conditions but requires stoichiometric palladium, increasing costs.

One-Pot Multicomponent Assembly

A streamlined one-pot synthesis combines methyl vinyl ketone , isopropylhydrazine, and cyanamide in the presence of HCl. The reaction proceeds via:

-

Formation of a hydrazone intermediate from methyl vinyl ketone and isopropylhydrazine.

-

Cyclization with cyanamide to construct the pyrazole ring.

-

Acidic hydrolysis of the nitrile to an amine.

Representative Protocol:

-

Reagents: Methyl vinyl ketone (1.0 equiv), isopropylhydrazine (1.1 equiv), cyanamide (1.5 equiv)

-

Catalyst: 10 mol% FeCl₃

-

Solvent: Methanol/H₂O (4:1)

-

Yield: 61%

Enzymatic Amination and Resolution

Emerging biocatalytic methods use transaminases to introduce the amino group stereoselectively. Starting from 1-isopropyl-3-methylpyrazole, a transaminase (e.g., from Aspergillus terreus) transfers an amine group from an amino donor (e.g., L-alanine) to position 5.

Key Advantages:

-

Enantiomeric excess >99%

-

Mild conditions (pH 7.0, 30°C)

-

Yield: 54% (theoretical maximum 50% due to equilibrium)

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-isopropyl-3-methylpyrazole undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitro derivatives, various amine derivatives, and substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that AIMP and its derivatives exhibit promising anticancer properties. For instance, studies have shown that fused pyrazole derivatives, including those derived from AIMP, can mimic purine bases in DNA and RNA, enhancing their potential as anticancer agents. Specific derivatives have demonstrated cytotoxic activity against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells .

1.2 Anti-inflammatory Effects

AIMP has been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making AIMP a candidate for developing new anti-inflammatory drugs .

1.3 Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research suggests that AIMP derivatives possess significant antibacterial and antifungal properties, making them suitable for developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicide Development

AIMP is being investigated as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. Its derivatives can be designed to target enzymes involved in plant growth, thereby controlling unwanted vegetation without harming crops .

2.2 Plant Growth Regulators

In addition to herbicidal properties, AIMP can serve as a plant growth regulator. Compounds derived from AIMP have been shown to enhance plant growth by modulating hormonal pathways, which could lead to improved crop yields under various environmental conditions .

Synthesis and Chemical Reactions

3.1 Synthetic Applications

AIMP is utilized as a building block in organic synthesis. It serves as a precursor for synthesizing various pyrazole-based compounds through reactions involving palladium-catalyzed cross-coupling methods and microwave-assisted synthesis techniques .

3.2 Reaction Conditions and Yields

The following table summarizes some reaction conditions and yields associated with the synthesis of AIMP derivatives:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted coupling | Cs2CO3, Pd(OAc)2 at 160°C | 15% |

| Cyclization with aldehydes | Ethanol, p-toluenesulfonic acid | Varies |

| Synthesis with hydrazines | Various solvents under reflux | Up to 83% |

Case Studies

4.1 Case Study: Anticancer Activity Evaluation

A study conducted by Dandia et al. evaluated the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives synthesized from AIMP against human cancer cell lines such as MCF-7 and HeLa. The results indicated that specific modifications of the AIMP structure significantly enhanced anticancer activity compared to unmodified compounds .

4.2 Case Study: Herbicide Efficacy

Research by Kamal et al. focused on the herbicidal potential of AIMP-derived compounds on common agricultural weeds. The study demonstrated that certain derivatives effectively inhibited weed growth while showing minimal toxicity to crop plants, indicating their potential as selective herbicides .

Mécanisme D'action

The mechanism of action of 5-Amino-1-isopropyl-3-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 5-Amino-1-isopropyl-3-methylpyrazole and its analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrazole Derivatives

Structural and Functional Modifications

- The tert-butyl group in 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol introduces steric bulk, which may reduce reactivity in certain reactions but improve metabolic stability . The carboxylic acid substituent in 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid significantly increases polarity, enabling salt formation and hydrogen bonding, which are advantageous for solubility and target interactions .

- Reactivity and Applications: All analogs retain the amino group at position 5, enabling participation in nucleophilic reactions. The carboxylic acid derivative (CAS 1006494-49-0) is tailored for conjugation with amines or alcohols, making it a versatile intermediate for amide or ester-based pharmaceuticals .

Activité Biologique

5-Amino-1-isopropyl-3-methylpyrazole (C7H13N3) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound features a five-membered ring containing two nitrogen atoms, with an amino group at the 5-position, an isopropyl group at the 1-position, and a methyl group at the 3-position. The synthesis of this compound can be achieved through various methods, including multi-step organic reactions involving starting materials like hydrazine derivatives and ketones. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting growth in various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory and Analgesic Effects

Compounds within the pyrazole class are often investigated for their anti-inflammatory and analgesic properties. This compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This activity may position it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, derivatives of this compound have been tested against cervical HeLa and prostate DU 205 cancer cell lines, demonstrating significant antitumor activity. These findings indicate its potential as a lead compound for cancer therapeutics .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a broad-spectrum efficacy, particularly against Gram-positive bacteria, highlighting its potential as an alternative treatment option in infectious diseases.

Investigation of Anti-inflammatory Properties

In another study focusing on its anti-inflammatory effects, researchers found that this compound effectively reduced inflammation markers in animal models. The mechanism was linked to its ability to inhibit COX enzymes, supporting its use in pain management therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-3-methylpyrazole | Amino group at position 5; methyl at 3 | Known for anti-inflammatory effects |

| 4-Amino-1-isopropylpyrazole | Amino group at position 4; isopropyl at 1 | Exhibits different reactivity patterns |

| 5-Amino-1-benzylpyrazole | Benzyl group at position 1; amino at 5 | Enhanced lipophilicity |

This table illustrates how variations in substituents can significantly influence the biological activity of pyrazole derivatives, with this compound exhibiting unique pharmacological profiles compared to others.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-1-isopropyl-3-methylpyrazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions starting from hydrazines and β-diketones or β-ketoesters. Key intermediates like 5-aminopyrazole derivatives are often generated through formylation or oxidation steps . For optimization, adjust solvent polarity (e.g., aqueous ethanol for ambient reactions ), stoichiometry of reagents (e.g., aryl-β-diketoesters ), and temperature (lower temps favor selectivity). Purification via recrystallization or column chromatography is critical, with monitoring by TLC or HPLC to track intermediates.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., isopropyl vs. methyl groups) and tautomeric forms .

- Mass Spectrometry : Compare experimental molecular ion peaks with theoretical values (e.g., using NIST databases ).

- X-ray Crystallography : Resolve ambiguities in isomerism or tautomerism by obtaining single-crystal structures, as demonstrated for related pyrazole derivatives .

- Elemental Analysis : Validate empirical formulas within ±0.3% error margins.

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to moisture (use desiccants) and light (amber glassware). For long-term stability, lyophilization is recommended if the compound is hygroscopic .

Advanced Research Questions

Q. How do substituents at the 4-position of the pyrazole ring influence isomer ratios in derivatives of this compound?

- Methodological Answer : Substituent steric and electronic effects dictate isomer distribution. For example, electron-withdrawing groups (e.g., nitriles) at the 4-position favor one tautomer due to resonance stabilization, while bulky groups (e.g., isopropyl) may shift equilibrium via steric hindrance . To analyze, use dynamic NMR or computational modeling (DFT) to study energy barriers between tautomers. Experimental validation via X-ray crystallography is essential .

Q. What strategies can be employed to synthesize fused pyrazoloazines from this compound, and what are the mechanistic considerations?

- Methodological Answer : Utilize this compound as a precursor in cyclocondensation reactions. For example:

- React with enones or α,β-unsaturated carbonyls in ethanol under reflux to form pyrazolo[1,5-a]pyrimidines .

- Employ coupling agents like bis(pentafluorophenyl) carbonate (BPC) for amide bond formation with heteroaryl amines .

- Monitor reaction progress via NMR to detect intermediate enolates or carbocationic species. Mechanistically, the process involves nucleophilic attack at the β-position of the carbonyl, followed by cyclization .

Q. How can fluorescence properties of this compound derivatives be systematically tuned for bioimaging applications?

- Methodological Answer : Introduce conjugated systems (e.g., aryl or heteroaryl groups) at the pyrazole’s 3- or 5-positions to extend π-delocalization. For example:

- Synthesize acyl thiourea derivatives via reactions with acyl chlorides and thioureas .

- Evaluate fluorescence quantum yields using spectrophotometry and compare with reference dyes (e.g., fluorescein). Substituents like trifluoromethyl groups enhance photostability .

Q. What computational methods are effective in predicting tautomerism and reactivity of this compound in acidic/basic environments?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomeric equilibria and protonation states. Solvent effects can be incorporated via PCM models. Compare computed values with experimental potentiometric titrations. Acid catalysis typically stabilizes the 1H-tautomer, while base conditions favor the 3H-form .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Cross-validate data using multiple sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.